



# Application Notes: Electrodeposition of Chromium-Nickel (7:1) Coatings

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| Compound Name:       | Chromiumnickel (7/1) |           |
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These application notes provide a comprehensive overview and detailed protocol for the electrodeposition of high-chromium Chromium-Nickel (Cr-Ni) coatings, specifically targeting a 7:1 atomic ratio. This process is of significant interest to researchers and professionals in materials science and engineering due to the desirable properties of Cr-Ni alloys, including high corrosion resistance, hardness, and wear resistance.[1] The protocol provided is a baseline procedure and may require optimization to achieve the precise 7:1 ratio depending on specific equipment and laboratory conditions.

## Introduction

Electrodeposition is a versatile and cost-effective method for producing metallic coatings with tailored properties.[1] Chromium-nickel alloys are particularly noteworthy for their exceptional resistance to corrosion and high-temperature oxidation, making them suitable for a wide range of applications in the aerospace, automotive, and chemical industries.[1][2] Achieving a high chromium content, such as a 7:1 ratio, can further enhance these protective properties.

The co-deposition of chromium and nickel presents challenges due to the significant difference in their standard reduction potentials. Trivalent chromium baths are often preferred over hexavalent chromium baths due to their lower toxicity and reduced environmental impact.[1] Complexing agents are crucial in trivalent chromium electrolytes to facilitate the deposition of chromium and to control the alloy composition.[3][4][5]



# Factors Influencing Coating Composition and Properties

Several key parameters influence the final composition and properties of the electrodeposited Cr-Ni alloy. Careful control of these factors is essential for achieving the desired 7:1 ratio and optimal coating performance.

- Current Density: The applied current density has a direct impact on the deposition rate and the composition of the alloy.[6][7][8] Generally, higher current densities can favor the deposition of the less noble metal, in this case, chromium.[5] However, excessively high current densities can lead to poor adhesion and increased internal stress.
- Bath Composition: The relative concentrations of chromium and nickel salts in the electrolyte
  are a primary determinant of the alloy composition.[9][10] The presence and concentration of
  complexing agents, such as glycine or formic acid, are critical for controlling the deposition
  potentials of the two metals and enabling their co-deposition.[1][2]
- pH: The pH of the plating bath affects the stability of the complex ions and the efficiency of the deposition process. Maintaining the pH within a specific range is crucial for obtaining consistent and high-quality coatings.
- Temperature: The bath temperature influences the conductivity of the electrolyte, the diffusion rates of ions, and the kinetics of the electrode reactions.[6]
- Additives: Organic and inorganic additives can be used to refine the grain structure, reduce
  internal stress, and improve the surface finish of the coating.[1][11]

# **Characterization of Coatings**

A variety of analytical techniques can be employed to characterize the electrodeposited Cr-Ni coatings:

 Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Fluorescence (XRF) can be used to determine the elemental composition of the coating and verify the Cr:Ni ratio.



- Structural Analysis: X-ray Diffraction (XRD) provides information about the crystal structure and phase composition of the alloy.
- Morphological Analysis: Scanning Electron Microscopy (SEM) is used to examine the surface morphology, thickness, and presence of any defects in the coating.
- Mechanical Properties: Microhardness testing can be performed to evaluate the hardness of the deposited alloy.
- Corrosion Resistance: Potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) can be used to assess the corrosion resistance of the coating in a specific environment.

### **Data Presentation**

The following tables summarize typical bath compositions and operating parameters for Cr-Ni alloy electrodeposition, as well as the resulting coating properties found in the literature. It is important to note that achieving a specific 7:1 ratio will likely require systematic optimization of these parameters.

Table 1: Example Bath Compositions for Cr-Ni Alloy Electrodeposition

| Component   | Concentration Range (g/L) | Reference |
|---|---------------------------|-----------|
| Chromium Chloride<br>(CrCl <sub>3</sub> ·6H <sub>2</sub> O) | 100 - 250                 | [2]       |
| Nickel Chloride (NiCl <sub>2</sub> ·6H <sub>2</sub> O)      | 30 - 60                   | [2]       |
| Boric Acid (H <sub>3</sub> BO <sub>3</sub> )                | 30 - 45                   | [2]       |
| Glycine   | 50 - 100                  | [2]       |
| Ammonium Chloride (NH <sub>4</sub> Cl)                      | 40 - 60                   | _         |
| Sodium Chloride (NaCl)                                      | 20 - 40                   |           |

Table 2: Typical Operating Parameters for Cr-Ni Alloy Electrodeposition



| Parameter       | Range                           | Reference |
|-----------------|---------------------------------|-----------|
| Current Density | 5 - 20 A/dm²                    | [6][7]    |
| рН              | 2.0 - 3.5                       | [12]      |
| Temperature     | 30 - 50 °C                      | [6]       |
| Agitation       | Moderate (Magnetic Stirring)    | [13]      |
| Anode Material  | Graphite or Platinized Titanium |           |
| Deposition Time | 30 - 60 minutes                 |           |

Table 3: Reported Properties of Electrodeposited Cr-Ni Coatings

| Property               | Value                                  | Reference |
|------------------------|--|-----------|
| Chromium Content (at%) | 15 - 60                                | [2]       |
| Microhardness (HV)     | 500 - 800                              | [11]      |
| Corrosion Resistance   | Good in acidic and chloride media      | [14]      |
| Adhesion               | Good with proper substrate preparation |           |

# **Experimental Protocol**

This protocol provides a detailed methodology for the electrodeposition of a high-chromium Cr-Ni coating. Researchers should use this as a starting point and systematically vary the parameters to achieve the target 7:1 Cr:Ni ratio.

- 1. Materials and Reagents
- Chromium (III) chloride hexahydrate (CrCl<sub>3</sub>·6H<sub>2</sub>O)
- Nickel (II) chloride hexahydrate (NiCl<sub>2</sub>·6H<sub>2</sub>O)
- Boric acid (H<sub>3</sub>BO<sub>3</sub>)



- Glycine (NH<sub>2</sub>CH<sub>2</sub>COOH)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Sodium chloride (NaCl)
- · Hydrochloric acid (HCI) for pH adjustment
- Sodium hydroxide (NaOH) for pH adjustment
- Deionized water
- Substrate material (e.g., copper, steel)
- Graphite or platinized titanium anodes
- 2. Equipment
- Glass beaker or electroplating cell
- DC power supply
- Magnetic stirrer and stir bar
- Hot plate with temperature control
- pH meter
- · Anode and cathode holders
- Polishing and cleaning equipment for substrate preparation
- 3. Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion of the coating.

 Mechanically polish the substrate surface using progressively finer grades of abrasive paper to obtain a smooth and uniform finish.



- Degrease the substrate by sonicating in an alkaline solution or acetone for 10-15 minutes.
- Rinse the substrate thoroughly with deionized water.
- Activate the surface by immersing it in a 10% HCl solution for 30-60 seconds.
- Rinse the substrate again with deionized water and immediately transfer it to the electrodeposition cell.

#### 4. Electrolyte Preparation

This is a starting formulation that should be optimized to achieve the 7:1 Cr:Ni ratio.

- Dissolve 40 g of boric acid in 800 mL of deionized water while heating and stirring.
- Once dissolved, add 200 g of chromium chloride and 40 g of nickel chloride to the solution and continue stirring until fully dissolved.
- Add 80 g of glycine, 50 g of ammonium chloride, and 30 g of sodium chloride to the bath.
- Allow the solution to cool to room temperature.
- Adjust the pH of the solution to the desired value (e.g., 2.5) using dilute HCl or NaOH.
- Add deionized water to bring the final volume to 1 liter.
- 5. Electrodeposition Procedure
- Assemble the electrodeposition cell with the prepared substrate as the cathode and the inert anodes.
- Heat the electrolyte to the desired operating temperature (e.g., 40 °C) and maintain it throughout the deposition process.
- Immerse the electrodes in the electrolyte and ensure they are parallel and at a fixed distance from each other.
- Begin agitation of the electrolyte using a magnetic stirrer.



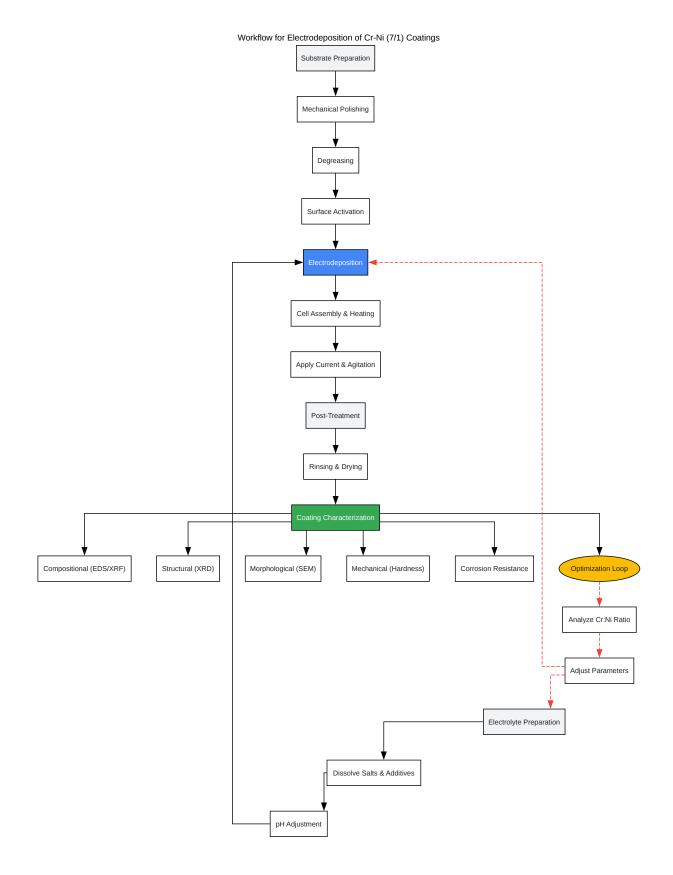
- Connect the electrodes to the DC power supply and apply the desired current density (e.g., 10 A/dm²).
- Continue the electrodeposition for the desired duration (e.g., 60 minutes) to achieve the target coating thickness.
- After deposition, turn off the power supply, remove the coated substrate, and rinse it thoroughly with deionized water.
- Dry the coated sample with a stream of air.
- 6. Optimization Strategy

To achieve the target 7:1 Cr:Ni ratio, a systematic optimization of the deposition parameters is recommended.

- Vary CrCl<sub>3</sub>:NiCl<sub>2</sub> Ratio: Prepare a series of electrolytes with varying ratios of chromium chloride to nickel chloride while keeping other parameters constant. Analyze the composition of the resulting coatings to determine the effect of the metal ion ratio in the bath on the alloy composition.
- Vary Current Density: Once a promising bath composition is identified, perform a series of depositions at different current densities. This will help to fine-tune the chromium content in the final coating.
- Vary pH and Temperature: Further optimization can be carried out by systematically varying the pH and temperature of the bath to observe their influence on the alloy composition and coating properties.

## **Mandatory Visualization**





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